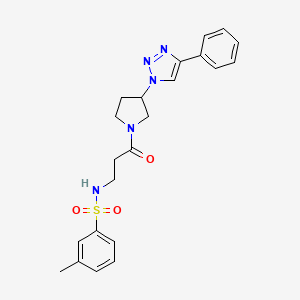

3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-methyl-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-17-6-5-9-20(14-17)31(29,30)23-12-10-22(28)26-13-11-19(15-26)27-16-21(24-25-27)18-7-3-2-4-8-18/h2-9,14,16,19,23H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYVNVXCNKUVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.

Mode of Action

It’s known that the anticancer activity of molecules containing a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme.

Actividad Biológica

3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C22H25N5O3S

- Molecular Weight : 439.5 g/mol

- CAS Number : 2034235-04-4

Research indicates that compounds containing triazole and pyrrolidine moieties often exhibit diverse biological activities. The presence of the triazole ring is particularly noteworthy for its role in modulating enzyme activity and interacting with biological receptors.

Enzyme Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-II. This inhibition is crucial for reducing inflammation and pain, making it a candidate for anti-inflammatory therapies.

Anti-inflammatory Properties

Studies have shown that derivatives similar to 3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated an IC50 value of 5.01 μM against COX-II, indicating potent inhibitory activity compared to standard anti-inflammatory drugs like Celecoxib .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole-based compounds have been reported to inhibit tumor growth in various cancer cell lines. For example, compounds with similar scaffolds have shown efficacy against MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest .

Case Studies and Research Findings

Q & A

Q. How to reconcile discrepancies between in vitro potency (nM IC₅₀) and in vivo efficacy (mg/kg dosing)?

- Answer : Common issues include:

- Protein Binding : Measure free fraction in plasma (e.g., >95% binding reduces effective concentration).

- Metabolic Clearance : Use liver microsomes (human/mouse) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated).

- Formulation Optimization : Switch from aqueous suspension to PEG-based vehicles to enhance bioavailability (e.g., AUC increase by 3x) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.